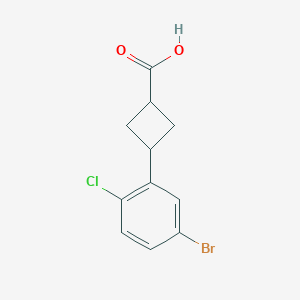
3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid” is an organic compound with the molecular formula C11H10BrClO2. It has a molecular weight of 289.56 . The compound is characterized by a cyclobutane core with a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms .
Molecular Structure Analysis
The InChI code for “3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid” is 1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15) . This indicates the presence of a cyclobutane ring with a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.56 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.科学的研究の応用
Cyclobutane Derivatives in Chemical Reactions
Cyclobutane derivatives, such as 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, play a significant role in chemical reactions. For instance, Karapetyan et al. (2001) demonstrated that products of trichloroacetic acid derivatives undergo intramolecular cyclization, forming cyclobutanes with functional substituents, which may include compounds like 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid. This shows the compound's potential in complex chemical syntheses (Karapetyan et al., 2001).
Photochemical Reactivity
The photochemical reactivity of such compounds in the crystalline phase has been studied by Brune et al. (1994), suggesting potential applications in photochemistry. They investigated derivatives similar to 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid for their ability to undergo dimerization and cycloaddition reactions (Brune et al., 1994).
Synthesis of Tumor-Avid Amino Acids
In medical research, Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography. This suggests that derivatives of cyclobutane carboxylic acids, like 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, can be significant in developing diagnostic agents (Shoup & Goodman, 1999).
Cyclobutane Adducts in Organic Chemistry
The study of cyclobutane adducts is crucial in organic chemistry. For example, the reaction of certain cyclobutane derivatives with dichloroacetic acid, as researched by Toda et al. (1983), could be relevant to understanding the chemical behavior of 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid (Toda et al., 1983).
Ester Control in Cyclobutene Reactions
Niwayama and Houk (1992) researched the control of ester and formyl groups in cyclobutene electrocyclic reactions, which might provide insights into the chemical properties and reactivities of similar cyclobutane carboxylic acids (Niwayama & Houk, 1992).
Application in Synthesis of Amino Acids
The synthesis of α-amino cyclobutane carboxylic acids, as studied by Gaoni (1988), highlights the utility of cyclobutane derivatives in creating complex organic compounds, potentially including 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid (Gaoni, 1988).
特性
IUPAC Name |
3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c12-8-1-2-10(13)9(5-8)6-3-7(4-6)11(14)15/h1-2,5-7H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSVZVHBCKZPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)
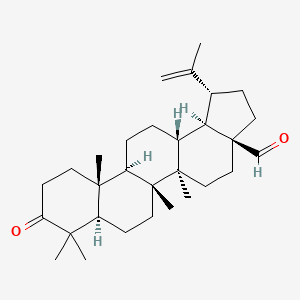
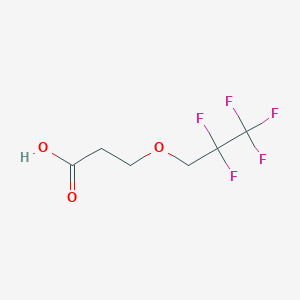
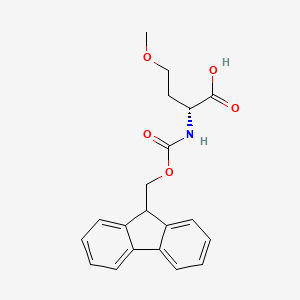
![N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide](/img/structure/B2428826.png)


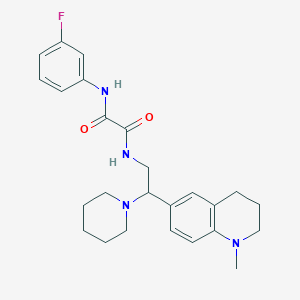

![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)
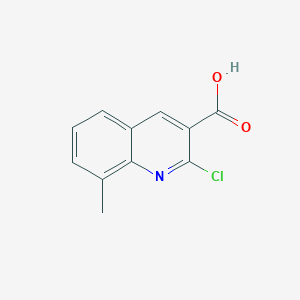

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2428838.png)
![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)